N-(1-ADAMANTYL)-N'-(3-CHLOROPHENYL)THIOUREA
Overview
Description
N-1-adamantyl-N’-(3-chlorophenyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of an adamantyl group and a chlorophenyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-(3-chlorophenyl)thiourea typically involves the reaction between 1-adamantylamine and 3-chlorophenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure optimal yield. The general reaction scheme is as follows:
1-adamantylamine+3-chlorophenyl isothiocyanate→N-1-adamantyl-N’-(3-chlorophenyl)thiourea
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-N’-(3-chlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the chlorophenyl group.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research suggests that it may possess pharmacological properties, including antiviral and anticancer activities.
Industry: Its unique structural features make it suitable for use in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids. By inhibiting sEH, the compound can modulate the levels of bioactive lipids, potentially leading to therapeutic effects in conditions such as inflammation and cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
N-1-adamantyl-N’-(4-chlorophenyl)urea: Similar in structure but with a urea moiety instead of thiourea.
N-1-adamantyl-N’-(3,5-dimethylphenyl)thiourea: Contains a dimethylphenyl group instead of a chlorophenyl group.
Uniqueness
N-1-adamantyl-N’-(3-chlorophenyl)thiourea stands out due to the presence of both an adamantyl group and a chlorophenyl group, which confer unique steric and electronic properties
Properties
IUPAC Name |
1-(1-adamantyl)-3-(3-chlorophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2S/c18-14-2-1-3-15(7-14)19-16(21)20-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWKKMPTZMLZQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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